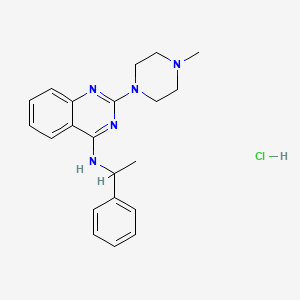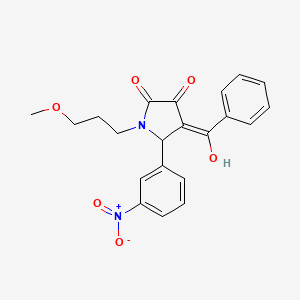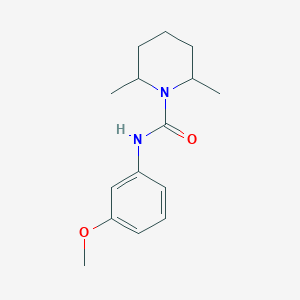
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinazoline derivatives.
作用機序
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells and has the potential to be developed into a new cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are various future directions for the research of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride. One of the directions is to further investigate its potential as an anticancer agent and to develop it into a new cancer treatment. Another direction is to explore its potential as an anti-inflammatory and analgesic agent and to develop it into a new pain management treatment. Additionally, further research is needed to better understand its mechanism of action and to develop new synthesis methods that can improve its solubility in water.
合成法
The synthesis of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 4-methylpiperazine with 2-chloro-N-(1-phenylethyl)quinazolin-4-amine in the presence of a base. This reaction results in the formation of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine, which is then reacted with hydrochloric acid to obtain the final product, 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride.
科学的研究の応用
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride has various potential applications in scientific research. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and colon cancer. It has also been studied for its anti-inflammatory and analgesic effects and has shown promising results in reducing inflammation and pain.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5.ClH/c1-16(17-8-4-3-5-9-17)22-20-18-10-6-7-11-19(18)23-21(24-20)26-14-12-25(2)13-15-26;/h3-11,16H,12-15H2,1-2H3,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDLAYSDVLHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5294846.png)


![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
![N~1~-cyclopropyl-N~2~-[(2-methyl-1H-benzimidazol-5-yl)acetyl]glycinamide](/img/structure/B5294915.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5294932.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)

